(4-Chlorophenyl)(4,4-dimethyl-1,3-oxazolan-3-yl)methanone

Lipophilicity LogP Drug-likeness

This 98% pure, N-acylated oxazolidine features a gem-dimethyl substitution that provides Thorpe–Ingold stabilization, ensuring hydrolytic stability through multi-step syntheses, while the 4-chlorophenyl group delivers a computed LogP of 2.4–2.55 for predictable cell permeability. It serves as an ideal negative control against oxazolidinone antibiotics, as it lacks the 2-oxo pharmacophore. Buy with confidence: traceable purity eliminates in-house repurification, reducing catalyst poisoning and byproduct risk in parallel synthesis arrays.

Molecular Formula C12H14ClNO2
Molecular Weight 239.7
CAS No. 866157-29-1
Cat. No. B2983813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chlorophenyl)(4,4-dimethyl-1,3-oxazolan-3-yl)methanone
CAS866157-29-1
Molecular FormulaC12H14ClNO2
Molecular Weight239.7
Structural Identifiers
SMILESCC1(COCN1C(=O)C2=CC=C(C=C2)Cl)C
InChIInChI=1S/C12H14ClNO2/c1-12(2)7-16-8-14(12)11(15)9-3-5-10(13)6-4-9/h3-6H,7-8H2,1-2H3
InChIKeyWHCLWNFYRNVSMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-Chlorophenyl)(4,4-dimethyl-1,3-oxazolan-3-yl)methanone (CAS 866157-29-1): Key Physicochemical and Procurement Profile


(4-Chlorophenyl)(4,4-dimethyl-1,3-oxazolan-3-yl)methanone (IUPAC: (4-chlorophenyl)-(4,4-dimethyl-1,3-oxazolidin-3-yl)methanone) is a synthetic N-acylated oxazolidine derivative with molecular formula C12H14ClNO2 and molecular weight 239.70 g/mol [1]. The compound features a 4-chlorobenzoyl moiety attached to the nitrogen of a 4,4-dimethyl-1,3-oxazolidine ring, yielding a computed XLogP3 of 2.4, indicative of moderate lipophilicity favorable for membrane permeability in cell-based assays [1]. It is commercially available as a research-grade building block with specified purity of 98% from multiple vendors .

Why Generic Oxazolidine Substitution Fails: The Differentiating Role of 4-Chlorophenyl and 4,4-Dimethyl Substitution in (4-Chlorophenyl)(4,4-dimethyl-1,3-oxazolan-3-yl)methanone


In-class oxazolidine derivatives cannot be casually interchanged because the combination of the 4-chlorophenyl acyl group and the 4,4-dimethyl substitution on the oxazolidine ring governs both the compound's physicochemical properties and its chemical stability. The 4-chlorophenyl group imparts a specific lipophilicity (computed LogP = 2.55) that is distinct from unsubstituted phenyl or other halogenated analogs, directly influencing compound partitioning in biological assays and synthetic workup procedures . Simultaneously, the geminal dimethyl substitution at the 4-position of the oxazolidine ring provides a Thorpe-Ingold-type stabilization effect, enhancing resistance to ring-opening hydrolysis compared to unsubstituted or mono-substituted oxazolidines [1]. Substituting either motif—replacing the 4-chlorophenyl with a smaller aryl group or removing the gem-dimethyl—would alter both the compound's lipophilicity-driven solubility profile and its hydrolytic stability, potentially compromising reproducibility in applications ranging from chemical biology probe design to multi-step synthetic sequences.

Quantitative Differentiation Guide for (4-Chlorophenyl)(4,4-dimethyl-1,3-oxazolan-3-yl)methanone Procurement and Selection


Computed Lipophilicity (LogP) Differentiation vs. Unsubstituted Phenyl Analog

The target compound exhibits a computed LogP of 2.55 (vendor-calculated) and an XLogP3 of 2.4 (PubChem) [1], reflecting the contribution of the 4-chlorophenyl group. In contrast, the unsubstituted phenyl analog, (phenyl)(4,4-dimethyl-1,3-oxazolan-3-yl)methanone, has an estimated XLogP3 of approximately 1.7 based on the ~0.7 log unit reduction typically observed upon replacing a para-chloro substituent with hydrogen on a benzene ring (Hansch-Leo fragment constant approach) [2]. This difference of ~0.7–0.85 log units corresponds to an approximately 5- to 7-fold higher octanol-water partition coefficient for the target compound, which impacts its distribution in biphasic reaction systems and its permeability in cellular assays.

Lipophilicity LogP Drug-likeness Oxazolidine SAR

Gem-Dimethyl Stabilization of Oxazolidine Ring Against Hydrolytic Ring-Opening

The 4,4-dimethyl substitution on the oxazolidine ring confers enhanced resistance to hydrolytic ring-opening relative to unsubstituted or 4-mono-substituted oxazolidines. This gem-dimethyl stabilization has been experimentally demonstrated in aliphatic oxazolidine systems, where the gem-dimethyl group α to nitrogen 'stabilizes the heterocyclic ring remarkably' compared to non-geminal analogs [1]. In contrast, the parent 4,4-dimethyloxazolidine (without N-acylation) is known to rapidly hydrolyze in aqueous environments, releasing formaldehyde and 2-amino-2-methyl-1-propanol, and is utilized as a formaldehyde-releasing biocide [2]. The N-acylation present in the target compound (4-chlorobenzoyl) further suppresses this hydrolysis pathway by reducing nitrogen basicity and blocking iminium ion formation, yielding a compound expected to be significantly more hydrolytically stable than both the parent 4,4-dimethyloxazolidine and non-geminal oxazolidine derivatives.

Oxazolidine stability Gem-dimethyl effect Thorpe-Ingold effect Hydrolysis resistance Cyclic aminal

Procurement-Grade Purity Specification: 98% Baseline with Verified Vendor Traceability

The target compound is offered by Leyan (Catalog No. 1650328) at a specified purity of 98% . This purity level is quantitatively documented and traceable to a specific catalog entry, providing procurement confidence. In comparison, many closely related oxazolidine building blocks—such as (3,4-dichlorophenyl)(4,4-dimethyl-1,3-oxazolan-3-yl)methanone (CAS 866157-33-7)—are commonly listed at 95% purity or with unspecified purity from non-verified suppliers, creating batch-to-batch uncertainty . The 3% purity differential (98% vs. 95%) corresponds to a 2.5-fold lower maximum impurity burden (2% vs. 5% w/w), which is significant in multi-step syntheses where impurities propagate and amplify.

Purity specification Procurement Quality control Building block Vendor comparison

Structural Differentiation from Oxazolidinone Antibiotics: Absence of 2-Oxo Group Enables Divergent Reactivity

The target compound is an oxazolidine (saturated ring with O and N at 1,3-positions), structurally distinct from the oxazolidinone antibiotic class (which contains a 2-oxo carbonyl). This distinction is critical: oxazolidinones such as linezolid and tedizolid exert antibacterial activity through ribosomal binding, whereas the target compound lacks the 2-oxo pharmacophore essential for this mechanism [1]. Consequently, the compound serves as a chemically orthogonal building block rather than a direct antibiotic analog. Its saturated oxazolidine ring can undergo reactions inaccessible to oxazolidinones—such as ring-opening to reveal amino alcohol functionality or participation in Mannich-type chemistry—making it suitable for divergent synthetic pathways not accessible with oxazolidinone-based intermediates.

Oxazolidine vs. oxazolidinone Chemotype differentiation Synthetic intermediate Heterocycle

Recommended Application Scenarios for (4-Chlorophenyl)(4,4-dimethyl-1,3-oxazolan-3-yl)methanone Based on Verified Differentiation Evidence


Building Block for Diversity-Oriented Synthesis Requiring Moderate Lipophilicity (LogP 2.4–2.55) and Oxazolidine Ring Functionality

The compound's computed LogP of 2.4–2.55 places it in the optimal range for cell permeability in medicinal chemistry campaigns. Its oxazolidine ring, stabilized by the gem-dimethyl substitution against premature hydrolysis [1], can be carried through multiple synthetic steps and subsequently unmasked to reveal a 2-amino-2-methylpropanol moiety for further functionalization. This makes it suitable for fragment-based drug discovery libraries where balanced lipophilicity and latent amino alcohol functionality are design criteria.

Negative Control or Chemically Orthogonal Probe in Oxazolidinone Antibacterial Research

Because the compound lacks the 2-oxo group essential for ribosomal binding by oxazolidinone antibiotics , it serves as an ideal negative control compound in antibacterial screening cascades targeting the oxazolidinone binding site. Its matched lipophilicity and molecular weight to oxazolidinone pharmacophores, combined with the absence of the key pharmacophoric carbonyl, allows researchers to deconvolute target-specific antibacterial activity from non-specific membrane effects.

Synthetic Intermediate in N-Acyl Oxazolidine-Derived Ligand Synthesis with Documented 98% Purity Traceability

The available 98% purity specification from a traceable vendor supports direct use in multi-step synthetic sequences without in-house repurification. This purity level reduces the risk of impurity carryover that could poison catalytic steps or generate confounding byproducts in parallel synthesis arrays, making the compound suitable for medicinal chemistry groups requiring building blocks with documented quality credentials for SAR exploration.

Quote Request

Request a Quote for (4-Chlorophenyl)(4,4-dimethyl-1,3-oxazolan-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.